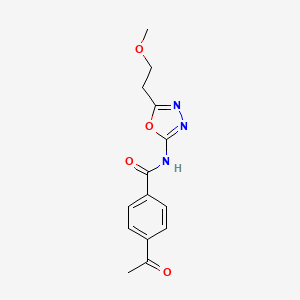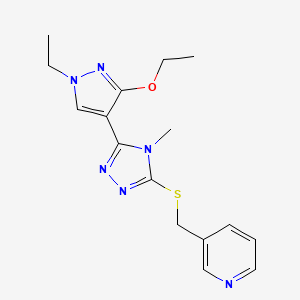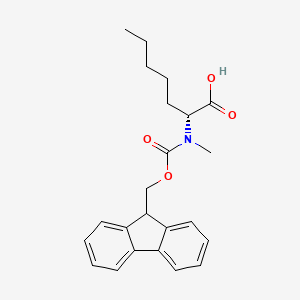![molecular formula C26H26N4 B2392806 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 361160-54-5](/img/structure/B2392806.png)
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for use in a variety of research fields. In
Scientific Research Applications
Implications in Medicinal Chemistry
Quinazoline derivatives have been widely explored for their biological activities and potential as medicinal agents. The quinazoline nucleus, with its stability and versatility, allows for the creation of numerous bioactive moieties. Among these, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones has shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These developments underscore the critical role quinazoline derivatives play in addressing antibiotic resistance, a major challenge in the field of medicinal chemistry (Tiwary et al., 2016).
Anti-cancer Applications
Quinazoline derivatives have been identified as potent anti-cancer agents, particularly in the context of colorectal cancer. These compounds operate by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins. This indicates that quinazoline derivatives hold significant promise in the development of new anti-colorectal cancer agents with favorable pharmacokinetic profiles (Moorthy et al., 2023).
Applications in Optoelectronics
Beyond their medicinal applications, quinazoline derivatives have also found use in the field of optoelectronics. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, showcasing their value in the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors. This diverse utility underscores the broad applicability of quinazoline derivatives beyond the pharmaceutical domain (Lipunova et al., 2018).
properties
IUPAC Name |
4-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCPWPAWALIJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)




![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)


![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)
![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

